(5-Methyl-1H-pyrazol-1-YL)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-メチル-1H-ピラゾール-1-イル)アセトニトリルは、ピラゾールファミリーに属する化学化合物です。ピラゾールは、隣接する2つの窒素原子を含む5員環の複素環式化合物です。

2. 製法

合成経路と反応条件: (5-メチル-1H-ピラゾール-1-イル)アセトニトリルの合成は、一般的に特定の条件下で5-メチル-1H-ピラゾールとアセトニトリルを反応させることにより行われます。 一般的な方法の1つは、水素化ナトリウムや炭酸カリウムなどの塩基を使用してピラゾールを脱プロトン化し、続いてアセトニトリルを加える方法です .

工業的製造方法: (5-メチル-1H-ピラゾール-1-イル)アセトニトリルの工業的製造方法は、多くの場合、同様の合成経路を用いて大規模バッチ反応で行われます。 反応条件は、高収率と高純度を確保するために最適化されており、多くの場合、自動化反応器や連続フローシステムが使用されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1H-pyrazol-1-YL)acetonitrile typically involves the reaction of 5-methyl-1H-pyrazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of acetonitrile .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems .

化学反応の分析

反応の種類: (5-メチル-1H-ピラゾール-1-イル)アセトニトリルは、以下を含むさまざまな化学反応を起こします。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用して還元反応を行うことができます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: ハロアルカン、アミン.

主要な生成物: これらの反応から形成される主要な生成物には、酸化された誘導体、還元されたアミン、および置換されたピラゾール化合物があります .

科学的研究の応用

(5-メチル-1H-ピラゾール-1-イル)アセトニトリルは、科学研究において幅広い用途を持っています。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

医学: 研究では、がんや炎症性疾患など、さまざまな疾患を標的とする薬の前駆体としての可能性が示されています。

作用機序

(5-メチル-1H-ピラゾール-1-イル)アセトニトリルの作用機序には、特定の分子標的との相互作用が含まれます。医薬品化学では、特定の酵素の活性部位に結合することにより、それらの酵素の活性を阻害する阻害剤として作用します。 関与する経路には、細胞増殖と生存に不可欠なシグナル伝達経路の阻害が含まれます .

類似化合物:

- (5-メチル-1H-ピラゾール-1-イル)アセトアミド

- (5-メチル-1H-ピラゾール-1-イル)エタノール

- (5-メチル-1H-ピラゾール-1-イル)メタノール

比較: これらの類似化合物と比較して、(5-メチル-1H-ピラゾール-1-イル)アセトニトリルは、ニトリル基のためにユニークであり、明確な反応性とさらなる官能基化の可能性を与えます。 これは、さまざまな生物活性分子や材料の合成における汎用性の高い中間体となります .

類似化合物との比較

- (5-Methyl-1H-pyrazol-1-yl)acetamide

- (5-Methyl-1H-pyrazol-1-yl)ethanol

- (5-Methyl-1H-pyrazol-1-yl)methanol

Comparison: Compared to these similar compounds, (5-Methyl-1H-pyrazol-1-YL)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive molecules and materials .

生物活性

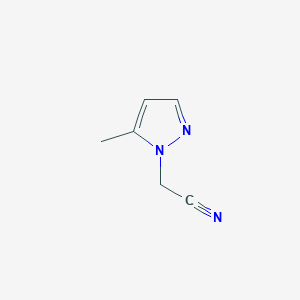

(5-Methyl-1H-pyrazol-1-YL)acetonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C6H7N3, features a methyl group at the 5-position of the pyrazole ring and an acetonitrile moiety, which may enhance its reactivity and interactions with biological systems.

The structure of this compound can be represented as follows:

This compound is characterized by its aromatic heterocyclic nature, which contributes to its biological activity. The presence of the acetonitrile group is particularly noteworthy as it can influence solubility and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. Such interactions can lead to various pharmacological effects, making it a candidate for drug development. The compound's mechanism often involves enzyme inhibition or receptor binding, which are crucial for its therapeutic potential .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, it has been evaluated against various bacterial strains, showing potential efficacy similar to other pyrazole derivatives .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Compounds structurally similar to this compound have demonstrated significant anti-inflammatory activity in various assays, indicating that this compound may also share such properties .

- Analgesic Properties : Some studies have explored the analgesic potential of pyrazole derivatives. Given the structural similarities, this compound may also exhibit pain-relieving effects through similar pathways .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Notable Studies

Several studies have focused on the synthesis and evaluation of related pyrazole compounds, providing insights into structure-activity relationships (SAR):

- Antimicrobial Evaluation : A study assessed various pyrazole derivatives for antimicrobial efficacy, revealing that modifications at specific positions significantly influenced their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Screening : Another research effort involved synthesizing novel pyrazolone derivatives, where compounds similar to this compound showed promising anti-inflammatory effects in vitro.

特性

分子式 |

C6H7N3 |

|---|---|

分子量 |

121.14 g/mol |

IUPAC名 |

2-(5-methylpyrazol-1-yl)acetonitrile |

InChI |

InChI=1S/C6H7N3/c1-6-2-4-8-9(6)5-3-7/h2,4H,5H2,1H3 |

InChIキー |

FVIGUYLYXGCVSP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=NN1CC#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。